molecular formula C13H17BrO3 B6263673 EMOLECULES 37174522 CAS No. 1226375-23-0

EMOLECULES 37174522

Cat. No.: B6263673
CAS No.: 1226375-23-0
M. Wt: 301.2
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Description

EMOLECULES 37174522 is a useful research compound. Its molecular formula is C13H17BrO3 and its molecular weight is 301.2. The purity is usually 95.
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Properties

CAS No.

1226375-23-0

Molecular Formula

C13H17BrO3

Molecular Weight

301.2

Purity

95

Origin of Product

United States

Theoretical Frameworks and Computational Investigations of Emolecules 37174522

Quantum Mechanical Studies of EMOLECULES 37174522

General principles of quantum mechanics are foundational to understanding the behavior of molecules at the subatomic level. arxiv.orgarxiv.org Such studies, when applied to a specific compound, can elucidate its electronic properties and predict its reactivity and spectroscopic characteristics. However, no quantum mechanical studies specifically focused on this compound have been found in the surveyed scientific literature.

Electronic Structure Elucidation of this compound

A theoretical investigation of the electronic structure of this compound would involve solving the Schrödinger equation for the molecule to determine its molecular orbitals, electron density distribution, and electrostatic potential. This information is crucial for understanding its chemical behavior. At present, such a study for this specific compound is not available in published literature.

Reaction Pathway Prediction for this compound Derivatives

Spectroscopic Parameter Prediction for this compound (Excluding Observed Spectra Data)

Quantum mechanical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, without the need for experimental data. These predictions are valuable for interpreting experimental spectra and confirming molecular structures. There are no available studies that report predicted spectroscopic parameters for this compound.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. google.com These simulations can reveal the conformational flexibility of a molecule and its interactions with its environment. Despite the power of this technique, no MD simulation studies specifically targeting this compound have been found in the public domain.

Conformational Landscape Analysis of this compound

A conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is essential for understanding its three-dimensional structure and how it might interact with biological targets. Such an analysis for this compound has not been published.

Intermolecular Interaction Potentials of this compound in Solvation Environments

Understanding how a molecule interacts with solvents is critical for predicting its solubility and behavior in solution. MD simulations can be used to calculate the intermolecular interaction potentials between a solute and solvent molecules. No studies reporting these potentials for this compound in any solvation environment have been located.

Table of Compound Names

Identifier/Name
This compound
N-(3-methoxyphenyl)-2-methyl-N-(oxan-4-yl)propanamide
1-(3-Methoxyphenyl)-3-(oxan-4-yl)propan-2-amine
N-(3-methoxyphenyl) amides
N-(oxan-4-yl) amides

Ligand-Receptor Dynamics Involving this compound (Focus on Theoretical Principles)

The primary role of this compound, as a PROTAC linker, is to mediate the interaction between a POI and an E3 ligase, facilitating the formation of a stable ternary complex. mdpi.comresearchgate.net The dynamics of this process are governed by several key theoretical principles:

Ternary Complex Formation and Stability : The formation of the POI-PROTAC-E3 ligase ternary complex is a crucial initial step for targeted protein degradation. researchgate.net The length, flexibility, and chemical composition of the linker are decisive factors in the stability of this complex. mdpi.combiorxiv.org A linker such as this compound must possess the optimal length and conformational flexibility to allow the POI and E3 ligase to adopt favorable binding poses without introducing steric hindrance. nih.gov The stability of the ternary complex is often influenced by cooperative interactions between the two proteins, which are modulated by the linker.

Conformational Dynamics : PROTACs, being inherently flexible molecules, exist as an ensemble of different conformations in solution. acs.orgacs.org Molecular dynamics (MD) simulations are a key computational tool used to study these dynamics. researchgate.netacs.org For a PROTAC incorporating a linker like this compound, MD simulations can reveal how the linker's flexibility allows the molecule to adopt conformations conducive to ternary complex formation. researchgate.net These simulations can also predict the relative populations of different conformational states, providing insights into the energetic landscape of the system.

Binding Kinetics and Thermodynamics : The binding of a PROTAC to its target proteins is a complex process involving two separate binding events. The thermodynamics of ternary complex formation, including the cooperativity of binding, can be dissected using computational methods. The linker's properties can influence whether the binding is sequential (PROTAC binds to one protein first, then the other) or pre-organized. The kinetics of association and dissociation of the ternary complex are also critical for the catalytic nature of PROTACs, as a single PROTAC molecule can induce the degradation of multiple POI molecules. nih.gov

Theoretical Principle Relevance to this compound (as a PROTAC Linker)
Ternary Complex StabilityThe linker's length and chemical structure directly impact the geometric and energetic favorability of the POI-PROTAC-E3 ligase assembly.
Conformational FlexibilityAllows the PROTAC to span the distance between the POI and E3 ligase and adopt a bioactive conformation.
Cooperative BindingThe linker can allosterically modulate the binding affinities of the warhead and E3 ligand to their respective proteins.
Intramolecular InteractionsThe linker can form non-covalent interactions with the protein surfaces, contributing to the overall stability of the ternary complex.

Chemoinformatics and Chemical Space Exploration for this compound Analogues

Chemoinformatics provides a suite of computational tools to navigate the vast chemical space and design novel PROTACs with improved properties. For a scaffold such as this compound, these methods are invaluable for generating and evaluating analogues.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. In the context of PROTACs built upon the this compound scaffold, virtual screening can be employed to:

Identify Optimal Linker Length and Composition : By creating a virtual library of PROTACs with varying linker lengths and chemical motifs based on the this compound structure, researchers can perform computational docking studies to predict which analogues are most likely to form stable ternary complexes. biorxiv.orgbiorxiv.org

Predict Ternary Complex Structures : Advanced docking protocols have been developed specifically for PROTACs. These methods attempt to predict the three-dimensional structure of the ternary complex, which is often a challenging task due to the flexibility of the linker and the nature of the protein-protein interface. biorxiv.orgresearchgate.net The scoring functions used in these protocols evaluate the fitness of the PROTAC within the protein-protein interface. oup.com

Virtual Screening Approach Application to this compound-based PROTACs
Structure-Based Virtual ScreeningDocking of virtual libraries of PROTACs into the binding sites of the POI and E3 ligase to predict binding affinities and ternary complex geometries.
Ligand-Based Virtual ScreeningSearching for novel linkers with similar physicochemical properties to known effective linkers.
Fragment-Based ScreeningVirtually connecting fragments to the this compound scaffold to explore novel chemical space. eurofinsdiscovery.com

Generative artificial intelligence (AI) models are increasingly being used to design novel molecules with desired properties from scratch. mdpi.comacs.org For PROTACs, these algorithms can be used to generate new linkers based on the this compound scaffold:

Reinforcement Learning (RL) : RL algorithms can be trained to generate novel linkers that are optimized for specific properties, such as predicted binding affinity, cell permeability, or synthetic accessibility. oup.comchemrxiv.org The model can be rewarded for generating molecules with desirable characteristics.

Generative Pre-trained Transformer (GPT) Models : Inspired by their success in natural language processing, GPT-based models can be adapted to the language of chemistry (e.g., SMILES strings) to generate novel and valid chemical structures for PROTAC linkers. mdpi.comresearchgate.net These models can be pre-trained on large chemical databases and then fine-tuned on a specific set of known PROTAC linkers to generate analogues of this compound.

Chemical space encompasses all possible molecules. Mapping and navigating this space are crucial for understanding the structure-activity relationships of PROTACs.

Mechanistic Investigations of Emolecules 37174522 Reactivity and Transformations

Catalysis and Organometallic Aspects of EMOLECULES 37174522 Chemistry

Organocatalytic Activation of this compound SubstratesThere is no published research on the organocatalytic activation of 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid.

Table of Compound Names Mentioned

Identifier/Name
This compound
2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid

No Published Research Found for this compound

Following a comprehensive search for the chemical compound identified as "this compound," it has been determined that there is no available scientific literature regarding its mechanistic investigations, reactivity, transformations, or its photochemical and electrochemical properties. The compound, identified by the CAS number 1226375-23-0, has the IUPAC name 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid.

Despite targeted searches for research on the enzyme mimicry, biocatalysis, excited state dynamics, electron transfer mechanisms, and electrosynthetic routes involving this specific molecule, no published studies, detailed research findings, or data tables could be located. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, but it does not appear to have been the subject of in-depth academic or industrial investigation according to publicly accessible scientific databases.

Therefore, the generation of a detailed article adhering to the requested outline on the "" and its "Photochemistry and Electrochemistry" is not possible due to the absence of foundational research on this particular compound.

Compound Name Table

IdentifierIUPAC Name
This compound2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid

Structure Activity Relationship Sar Methodologies for Emolecules 37174522 Analogues

Quantitative Structure-Activity Relationship (QSAR) Model Development for EMOLECULES 37174522

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of modern drug discovery, enabling the prediction of biological activity based on the physicochemical properties of molecules. For the this compound series of pyrazole (B372694) analogues, the development of robust QSAR models is a key strategy to guide the synthesis of new derivatives with enhanced potency and desired properties.

Descriptor Selection and Feature Engineering for this compound Series

The foundation of a predictive QSAR model lies in the careful selection of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules under study. For the pyrazole carboxamide scaffold, a diverse set of descriptors is typically calculated to capture the structural variations within the series.

Commonly employed descriptors for pyrazole derivatives include:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the number of multiple bonds.

Electronic descriptors: These quantify the electronic properties, including electrostatic and field interactions.

Quantum-chemical descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic structure and reactivity. medicalresearchjournal.org

Physicochemical properties: Parameters like molecular weight (MW) and molar refractivity (MR) are often considered. ijpsr.com

In a study on pyrazole derivatives, it was found that descriptors such as molecular weight and Connolly solvent-excluded volume could negatively impact activity, while molar refractivity was shown to enhance anticancer activity. ijpsr.com The process of feature engineering involves selecting the most relevant descriptors that correlate with the biological activity of the this compound analogues. This is often achieved through statistical methods to identify the descriptors that contribute most significantly to the predictive power of the QSAR model. For instance, in the analysis of 1H-pyrazole-1-carbothioamide derivatives, adjacency distance matrix descriptors were found to strongly influence their activity as EGFR kinase inhibitors. nih.govacs.org

Table 1: Key Molecular Descriptors in Pyrazole Analogue QSAR Studies

Descriptor Type Example Descriptor Influence on Activity
Physicochemical Molecular Weight (MW) Can reduce activity ijpsr.com
Physicochemical Molar Refractivity (MR) Can enhance activity ijpsr.com
Topological Adjacency Distance Matrix Influential for EGFR kinase inhibition nih.govacs.org

Statistical Validation of this compound QSAR Models

The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. Several methods are employed to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds.

Key statistical validation techniques include:

Internal Validation: Leave-one-out (LOO) cross-validation is a common technique where the model is repeatedly built, leaving out one compound at a time, and then predicting the activity of the excluded compound. acs.org A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activities of the compounds in the test set is a true measure of its predictive power.

Statistical Metrics: Several statistical parameters are used to evaluate the model's performance, including the correlation coefficient (r), the coefficient of determination (r²), the adjusted r², and the standard deviation. A study on pyrazole derivatives as tyrosine kinase inhibitors reported a QSAR model with r = 0.9115, r² = 0.8308, and q² = 0.7644, indicating a statistically significant and predictive model. ijpsr.com

Table 2: Statistical Parameters for a Pyrazole Derivative QSAR Model ijpsr.com

Parameter Value Interpretation
n (number of compounds) 27 Size of the dataset used for the model
r (correlation coefficient) 0.9115 Strong correlation between predicted and observed activity
r² (coefficient of determination) 0.8308 High proportion of variance in activity is explained by the model
adjusted r² 0.8087 Adjusted for the number of descriptors
q² (cross-validated r²) 0.7644 Good internal predictive ability

Machine Learning Algorithms in this compound SAR Analysis

Machine learning (ML) algorithms have become increasingly important in SAR analysis, offering powerful tools to handle complex and non-linear relationships between chemical structures and biological activities. nih.gov For heterocyclic compounds like the pyrazole analogues of this compound, various ML methods can be applied.

Commonly used ML algorithms in this context include:

Multiple Linear Regression (MLR): A statistical technique used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). medicalresearchjournal.orgshd-pub.org.rs

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. acs.org

Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks. nih.gov

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. nih.gov

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data. nih.gov

In a study on thromboxane (B8750289) A2 synthase inhibitors, various ML models were developed using SVM, RF, XGBoost, and DNN, with a DNN model built on MACCS fingerprints showing the best performance. nih.gov The application of these algorithms to the this compound series can help in identifying novel, potent compounds and in understanding the complex SAR of this chemical class. acs.org

Pharmacophore Modeling and Ligand Design for this compound Targets

Pharmacophore modeling is a crucial component of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach is instrumental in designing new ligands for the targets of this compound analogues.

De Novo Ligand Design Principles Applied to this compound

De novo ligand design involves the computational creation of novel molecular structures that are predicted to bind to a target with high affinity and selectivity. This process often starts with a pharmacophore model or the structure of the target's binding site. For pyrazole-based compounds, de novo design can be guided by the known pharmacophoric features of this scaffold. The pyrazole ring itself serves as a rigid core, while the carboxamide moiety provides hydrogen bonding capabilities. By identifying key interaction points, new molecules can be designed and their potential activity predicted using established QSAR models. nih.govacs.org

Fragment-Based Drug Discovery Strategies with this compound Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to the biological target. These fragments are then grown or linked together to create more potent lead compounds. The pyrazole core of this compound can be considered a valuable fragment. In the context of FBDD, different fragments can be combined with the pyrazole scaffold to explore new chemical space and identify novel interactions with the target. Techniques like scaffold hopping and bioisosterism are often employed, where the core scaffold or peripheral groups are replaced with structurally different but functionally similar moieties to improve properties. acs.org This approach has been successfully used to discover novel pyrazole-furan and pyrazole-pyrrole carboxamides as potent fungicides. acs.org

There are no publicly available scientific studies detailing the structure-activity relationship (SAR) for analogues of the chemical compound this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis and biological evaluation of a series of related compounds (analogues) to identify key structural features, or pharmacophores, that are essential for the desired therapeutic effect. The systematic modification of different parts of a molecule allows researchers to build a comprehensive understanding of its chemical properties and how they relate to its function. Without published research, no data tables or detailed findings on the SAR of this compound analogues can be provided.

Protein-Ligand Docking and Scoring Methodologies for this compound

Similarly, there is no information in the public domain regarding protein-ligand docking and scoring methodologies specifically applied to this compound. Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. The process involves sophisticated algorithms to explore the conformational space of both the ligand and the protein's binding site, followed by the use of scoring functions to estimate the strength of the interaction. The lack of published studies on this compound means that no data on its potential protein targets, binding modes, or associated binding affinities can be reported. Consequently, no interactive data tables or detailed research findings on this topic can be generated.

Advanced Analytical Methodologies and Instrumentation Applied to Emolecules 37174522

Spectroscopic Techniques for EMOLECULES 37174522 Analysis (Focus on Methodology Development, Not Data)

The structural complexity of this compound necessitates the use of advanced spectroscopic methods for its characterization and analysis. Method development focuses on achieving unambiguous identification, conformational analysis, and stereochemical determination where applicable to its derivatives.

Hyphenated Techniques for this compound Structural Elucidation Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound, particularly for identifying impurities and related analogues. The primary methodology involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method development for the structural elucidation of this compound and its derivatives often employs a Quality by Design (QbD) approach. researchgate.net This involves identifying critical method parameters (CMPs) and critical method attributes (CMAs) to establish a robust analytical method. For instance, in developing an LC-MS/MS method for related tyrosine kinase inhibitors, parameters such as the organic solvent type, mobile phase pH (adjusted with formic acid), column temperature, and gradient slope are systematically optimized. researchgate.net The goal is to achieve adequate separation of the main compound from potential process-related impurities and degradation products. High-resolution mass spectrometry (HRMS) is frequently coupled with liquid chromatography to provide accurate mass measurements, which are crucial for confirming elemental compositions of the parent molecule and its fragments, thereby aiding in the structural confirmation of novel synthesized analogues. mdpi.comnih.gov

Table 1: Parameters in LC-MS/MS Method Development for Tyrosine Kinase Inhibitor Analysis
Critical Method Parameter (CMP)Investigated Levels/TypesImpact on Critical Method Attributes (CMAs)
Organic Solvent Acetonitrile (B52724), MethanolAffects retention time, peak shape, and ionization efficiency.
Mobile Phase Additive Formic Acid (0.1% - 0.2%)Controls pH, improves peak shape, and enhances MS signal.
Column Type C18, Core-shellInfluences selectivity, efficiency, and analysis time.
Column Temperature 30°C - 45°CAffects viscosity, retention, and peak symmetry.
Flow Rate 0.3 - 0.5 mL/minImpacts analysis time, resolution, and MS sensitivity.
Gradient Elution Varied slope (%B/min)Determines the resolution between closely eluting compounds.

Advanced NMR Pulse Sequences for this compound Conformation

While standard 1H and 13C NMR are used for routine structural confirmation of this compound, advanced pulse sequences are required to determine its specific conformation and to fully characterize its complex analogues. researchgate.netresearchgate.net Two-dimensional (2D) NMR experiments are key to this process.

Methodologies applied to quinazoline (B50416) derivatives include:

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks within the molecule, for example, to trace the connectivity through the morpholinopropoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms, providing an unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between 1H and 13C atoms. This is crucial for piecing together the molecular structure, such as connecting the N-(3-chloro-4-fluorophenyl) group to the quinazoline core at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities between protons. This is particularly useful for conformational analysis, revealing how different parts of the molecule are oriented relative to each other in solution.

For newly synthesized derivatives of this compound, these advanced NMR techniques are essential for verifying the intended structure and identifying any unexpected isomeric products. mdpi.comnih.govnih.gov

Chiroptical Spectroscopy Methodologies for this compound Stereoisomers

This compound itself is an achiral molecule. However, many quinazoline and quinazolinone derivatives possess chirality, often in the form of atropisomerism (axial chirality due to restricted rotation around an N-C bond) or traditional stereocenters introduced during synthesis. researchgate.netnih.gov The analytical methodologies developed for these chiral analogues are critical for controlling stereochemical outcomes in drug discovery.

The primary chiroptical spectroscopy methodology is Electronic Circular Dichroism (ECD). The development of an ECD method for determining the absolute configuration of chiral quinazoline derivatives involves a combination of experimental measurement and computational prediction. researchgate.net

Experimental ECD Spectra: The ECD spectrum of the synthesized chiral compound is recorded.

Computational Modeling: Density Functional Theory (DFT) is used to calculate the theoretical ECD spectra for possible enantiomers. This involves conformational searches to find the most stable conformers of the molecule.

Comparison and Assignment: The experimentally measured ECD spectrum is compared with the computationally predicted spectra. A match allows for the unambiguous assignment of the absolute configuration of the stereoisomers. researchgate.net

This combined approach has been successfully applied to determine the absolute configurations of cis-dihydrodiol metabolites of related quinoline (B57606) derivatives and is a standard methodology for chiral quinazolinones. researchgate.netresearchgate.net

Chromatographic and Separation Science Methodologies for this compound

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from related substances, including isomers and complex mixtures.

Chiral Separation Techniques for this compound Enantiomers

For the separation of enantiomers of chiral quinazoline derivatives, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the method of choice. The development of these methods focuses on selecting the appropriate CSP and optimizing mobile phase conditions to achieve baseline resolution (Rs > 1.5).

Research into the separation of quinazolone derivatives has shown that quinine (B1679958) carbamate-based CSPs are effective. researchgate.net Method development systematically investigates several factors:

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used. For quinazoline derivatives, weak chiral anion-exchange type selectors have also proven effective. researchgate.net

Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water, methanol/buffer) conditions are explored. The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly influence enantioselectivity. researchgate.net

Additives: In reversed-phase mode, acidic or basic additives are often used to suppress ionization and improve peak shape.

Temperature: Column temperature is varied to study the thermodynamic basis of the separation (van't Hoff plots), revealing whether the separation is enthalpically or entropically driven. researchgate.net

Table 2: Example Conditions for Chiral Separation of Quinazoline Derivatives
ParameterConditionPurpose
Technique HPLCHigh-resolution separation of enantiomers.
CSP Quinine carbamate-based weak anion-exchangerProvides chiral recognition sites for interaction. researchgate.net
Mobile Phase Acetonitrile/Methanol with aqueous bufferOrganic modifier and buffer control retention and selectivity. researchgate.net
Detection UV/CDUV for quantification, Circular Dichroism (CD) for peak identification.
Temperature 20-40 °COptimization of thermodynamic parameters for separation. researchgate.net

Multidimensional Chromatography for this compound Mixtures

For analyzing this compound in highly complex matrices, such as biological fluids or in the presence of multiple drug analogues, single-dimension chromatography may lack the necessary peak capacity. Multidimensional chromatography, most commonly two-dimensional liquid chromatography (2D-LC), provides a powerful solution. dntb.gov.uaresearchgate.net

The methodology typically involves coupling two different chromatographic columns online. A common setup for analyzing tyrosine kinase inhibitors like this compound is a 2D-LC-MS/MS system. dntb.gov.ua

First Dimension (1D): Often uses a robust separation mechanism like reversed-phase chromatography with a C18 column to perform an initial fractionation of the sample.

Second Dimension (2D): A fraction from the first dimension containing the analyte of interest is transferred to a second column with a different selectivity (e.g., a phenyl-hexyl or a cyano column, or using a different pH). This "orthogonal" separation resolves components that co-eluted in the first dimension.

Detection: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for detection and quantification following the 2D separation.

This approach significantly enhances resolution and is particularly valuable for therapeutic drug monitoring and metabolite identification, where trace levels of the compound must be measured in a complex biological background. dntb.gov.ua

Sample Preparation Strategies for this compound Trace Analysis

The accurate trace analysis of a novel compound such as this compound from complex matrices necessitates robust sample preparation to remove interfering substances and enrich the analyte of interest. The choice of strategy depends on the physicochemical properties of the compound and the nature of the sample matrix (e.g., biological fluids, tissues, environmental samples). Common objectives include the removal of proteins, lipids, and salts, and the concentration of the target analyte. diva-portal.org

Miniaturized and automated sample preparation techniques are increasingly favored to reduce solvent consumption and improve throughput. tab-coe-psu.combohrium.com Key strategies applicable to the trace analysis of a small organic molecule like this compound include:

Solid-Phase Extraction (SPE): This technique is highly selective and involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of a different solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is critical and would be tailored to the polarity and charge of this compound. biocrates.com

Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between two immiscible liquid phases. This is effective for separating compounds based on their differential solubility.

Protein Precipitation: For biological samples, proteins can be precipitated by adding an organic solvent like acetonitrile or an acid. biocrates.com This is a rapid method for initial cleanup before further analysis. biocrates.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This two-step method, initially developed for pesticide analysis in food, combines salting-out liquid-liquid extraction with a dispersive SPE cleanup. It is a versatile and efficient technique for a wide range of small molecules in complex matrices.

The following table outlines a hypothetical comparison of these strategies for the extraction of this compound from a plasma sample.

Table 1: Comparison of Sample Preparation Strategies for this compound

Method Principle Potential Advantages for this compound Potential Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase High selectivity and recovery; Amenable to automation Method development can be time-consuming
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible liquids Simple and inexpensive Can be labor-intensive and use large solvent volumes
Protein Precipitation Protein denaturation and removal Fast and easy for initial cleanup Co-precipitation of the analyte can occur

Mass Spectrometry and Proteomics Approaches with this compound

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization and quantification of small molecules and proteins. biocrates.com In the context of a novel compound like this compound, MS-based methods are indispensable for studying its metabolic fate and its effects on biological systems.

Ionization Techniques for this compound Metabolite Detection (Focus on Method, Not Specific Metabolites)

The detection of metabolites of this compound by mass spectrometry first requires the conversion of these molecules into gas-phase ions. The choice of ionization technique is critical as it influences the sensitivity and the type of information obtained. nih.gov So-called "soft" ionization techniques are generally preferred for metabolite analysis as they minimize fragmentation and keep the molecule intact. pnnl.govnih.gov

Commonly used ionization techniques include:

Electrospray Ionization (ESI): A widely used soft ionization technique that is well-suited for polar and thermally labile molecules. nih.govcreative-proteomics.com ESI is compatible with liquid chromatography (LC), making LC-MS a powerful tool for separating and detecting metabolites in complex mixtures. nih.gov It can be operated in both positive and negative ion modes to detect a broader range of compounds. scripps.edu

Atmospheric Pressure Chemical Ionization (APCI): This technique is suitable for less polar, volatile compounds that are not efficiently ionized by ESI. nih.govscripps.edu Like ESI, it is compatible with LC.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. biocrates.comcreative-proteomics.com While often used for larger molecules like proteins, it can also be applied to small molecules. shimadzu.com

The following table provides a comparative overview of these ionization methods for the detection of potential metabolites of this compound.

Table 2: Comparison of Ionization Techniques for Metabolite Detection

Ionization Technique Principle Applicability for this compound Metabolites Key Features
Electrospray Ionization (ESI) Formation of charged droplets and solvent evaporation Ideal for polar metabolites Soft ionization, suitable for LC-MS nih.gov
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes solvent molecules which then ionize the analyte Suitable for less polar, more volatile metabolites Handles higher flow rates than ESI nih.gov

Imaging Mass Spectrometry Applications for this compound Distribution

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govcatapult.org.uk This would allow for the mapping of this compound and its metabolites within a biological system, providing crucial information on its localization in specific organs or even subcellular compartments. technologynetworks.comnih.gov

Two prominent IMS techniques are:

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging: This is the most widely used IMS technique. nih.gov A thin tissue section is coated with a matrix and a laser is rastered across the surface, generating a mass spectrum at each pixel. columbia.edu This creates a 2D map of the distribution of specific molecules. nih.gov MALDI imaging can be used to see how a drug and its metabolites are distributed in tissues. technologynetworks.combioanalysis-zone.com

Desorption Electrospray Ionization (DESI) Imaging: DESI is an ambient ionization technique, meaning it operates in the open air without a matrix. columbia.edulcms.cz A charged solvent spray is directed at the tissue surface, desorbing and ionizing molecules for mass analysis. catapult.org.uk DESI is known for being a gentle ionization method with minimal sample preparation. waters.comnih.gov

Table 3: Imaging Mass Spectrometry Techniques for this compound Distribution

Technique Principle Advantages for this compound Imaging Spatial Resolution
MALDI Imaging Laser-induced desorption from a matrix-coated sample High sensitivity and applicable to a wide range of molecules. bruker.com Can be down to the micrometer scale. columbia.edu

Quantitative Proteomics in this compound-Treated Systems (Focus on Method, Not Specific Biological Effects)

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. wikipedia.org When a biological system is treated with a compound like this compound, quantitative proteomics can be used to understand how the compound affects the expression levels of proteins, providing insights into its mechanism of action and potential off-target effects. pnas.orgmcgill.ca

Several established methods for quantitative proteomics are available:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a metabolic labeling strategy where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. creative-proteomics.com The proteomes are then mixed, and the relative protein abundance is determined by the ratio of heavy to light peptides in the mass spectrometer. researchgate.net SILAC is known for its high accuracy and reproducibility. researchgate.netcreative-proteomics.com

Isobaric Tagging (iTRAQ and TMT): These are chemical labeling methods where peptides from different samples are tagged with reagents of the same mass (isobaric). silantes.com During MS/MS analysis, the tags fragment to produce reporter ions of different masses, allowing for relative quantification. yale.edunptel.ac.in These methods allow for multiplexing, meaning several samples can be analyzed in a single run. silantes.commtoz-biolabs.com

The general workflow for a quantitative proteomics experiment to study the effects of this compound would involve:

Treating a biological system (e.g., cell culture) with the compound.

Extracting and digesting the proteins into peptides.

Labeling the peptides (for iTRAQ/TMT) or having them pre-labeled (for SILAC).

Analyzing the samples by LC-MS/MS.

Identifying and quantifying the proteins based on the MS data. researchgate.net

Table 4: Quantitative Proteomics Methods for Studying this compound Effects

Method Labeling Strategy Key Advantages Multiplexing Capacity
SILAC Metabolic (in vivo) High accuracy, low experimental variability. researchgate.netcreative-proteomics.com Typically 2-3 samples.
iTRAQ Chemical (in vitro) High throughput, applicable to various sample types. mtoz-biolabs.comcreative-proteomics.com Up to 8 samples. silantes.com

No Publicly Available Research Found for "this compound"

Despite a comprehensive search for the chemical compound designated "this compound," no specific scientific literature or research data is publicly available to construct a detailed article on its broader scientific implications and theoretical extensions. The identifier "this compound" appears to be a catalog number for a commercially available, yet unstudied, chemical entity.

Initial searches have identified the compound's basic properties.

PropertyValue
Molecular Formula C13H17BrO3
Molecular Weight 301.2 g/mol
CAS Number 1226375-23-0

While this data provides a fundamental chemical description, it does not offer the necessary basis to address the specific, in-depth topics requested, such as its contributions to molecular orbital theory, insights into bonding and aromaticity, or its role in the development of new reaction discoveries and assay technologies.

The name "EMOLECULES" is associated with a major chemical supplier that offers a vast database of compounds for research and development purposes. It is plausible that "this compound" is one of millions of such compounds available for purchase and subsequent scientific investigation. However, at present, it appears that no such investigations have been published in the public domain.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline, as the foundational research on "this compound" has not been conducted or shared with the scientific community.

Broader Scientific Implications and Theoretical Extensions of Emolecules 37174522 Research

Methodological Advancements Inspired by EMOLECULES 37174522 Investigations

Automation and Miniaturization Strategies in this compound Research

There is no specific information available in the public domain regarding the use of automation and miniaturization strategies in the research of this compound.

Future Directions and Emerging Paradigms in this compound Research

The future directions and emerging paradigms for research involving this compound are currently undefined due to the lack of foundational research on the compound.

Integration of Artificial Intelligence and this compound Discovery

There are no published studies on the integration of artificial intelligence specifically for the discovery or development of this compound.

Multi-omics Approaches in this compound Mechanistic Studies

No multi-omics studies (e.g., genomics, proteomics, metabolomics) have been published that investigate the mechanisms of action or biological effects of this compound.

Interdisciplinary Collaborations for this compound Research Acceleration

There is no information on existing or planned interdisciplinary collaborations focused on accelerating research on this compound.

Q & A

How can researchers design experiments to validate the structural and functional properties of EMOLECULES 37174522?

Basic : Start with computational validation using cheminformatics tools (e.g., RDKit) to confirm molecular descriptors (e.g., SMILES strings, stereochemistry) and compare against existing databases . Validate purity via analytical techniques like HPLC or NMR, ensuring alignment with literature-reported spectra .
Advanced : Employ hybrid methods such as X-ray crystallography for structural elucidation and molecular dynamics simulations to study conformational stability under physiological conditions. Cross-validate results with multi-lab reproducibility protocols to address potential experimental variability .

What strategies are effective for resolving contradictions in published bioactivity data for this compound?

Basic : Conduct systematic literature reviews using PICOT frameworks to identify gaps (e.g., variations in assay conditions, cell lines, or dosage ranges). Use meta-analysis to quantify heterogeneity across studies .
Advanced : Perform dose-response recalibration experiments under standardized conditions (e.g., OECD guidelines). Apply machine learning models to identify confounding variables (e.g., solvent effects, assay interference) and adjust activity predictions accordingly .

How can researchers optimize the synthesis of this compound to improve yield while maintaining reproducibility?

Basic : Use reaction optimization software (e.g., ChemAxon) to screen catalysts, solvents, and temperatures. Document step-by-step protocols with failure analysis (e.g., side-product formation) in supplementary materials .
Advanced : Implement flow chemistry or microwave-assisted synthesis for scalable production. Validate intermediates via in-situ FTIR or LC-MS to monitor reaction kinetics and purity thresholds .

What methodologies are recommended for integrating this compound into multi-omics studies?

Basic : Pair transcriptomic data (e.g., RNA-seq) with target prediction tools (e.g., SwissTargetPrediction) to map putative pathways. Use STRING-db for network analysis to identify synergistic targets .
Advanced : Combine proteomic profiling (e.g., affinity purification mass spectrometry) with molecular docking to validate binding affinities. Integrate metabolomic datasets to assess off-target effects using pathway enrichment tools .

How should researchers address ethical and reproducibility challenges in publishing data on this compound?

Basic : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., ChEMBL, PubChem) with detailed metadata .
Advanced : Implement blockchain-based lab notebooks for immutable data tracking. Use platforms like Zenodo to archive computational workflows (e.g., Jupyter notebooks) for peer validation .

What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?

Basic : Apply nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50 values. Use ANOVA to compare treatment groups, ensuring proper controls for false discovery rates .
Advanced : Leverage Bayesian hierarchical models to account for inter-experimental variability. Use toxicity prediction frameworks (e.g., ProTox-II) to cross-reference in silico and in vivo results .

How can cheminformatics tools enhance the discovery of derivatives or analogs of this compound?

Basic : Generate virtual libraries via scaffold hopping using RDKit or Open Babel. Filter candidates via Lipinski’s Rule of Five and synthetic accessibility scores .
Advanced : Apply generative adversarial networks (GANs) to design novel analogs with optimized ADMET profiles. Validate synthetic routes using retrosynthesis tools (e.g., ASKCOS) .

What are best practices for curating and sharing spectral data (e.g., NMR, MS) for this compound?

Basic : Annotate spectra with acquisition parameters (e.g., solvent, frequency) and deposit in open-access databases (e.g., NMRShiftDB). Use standardized file formats (e.g., JCAMP-DX) .
Advanced : Implement blockchain-validated spectral libraries to prevent data tampering. Use AI-driven tools (e.g., Mnova) for automated peak assignment and impurity detection .

How can researchers critically evaluate the ecological impact of this compound using computational models?

Basic : Apply QSAR models to predict biodegradation (e.g., BIOWIN) or ecotoxicity (e.g., ECOSAR). Validate with experimental data from microcosm studies .
Advanced : Use spatially explicit models (e.g., USEtox) to simulate environmental fate across trophic levels. Integrate GIS data to assess region-specific exposure risks .

What frameworks guide the design of longitudinal studies to assess the stability of this compound in biological systems?

Basic : Follow OECD Test Guidelines 417 (toxicokinetics) for in vivo stability assessments. Use LC-MS/MS for longitudinal metabolite profiling .
Advanced : Deploy stable isotope labeling (e.g., 13C/15N) to track molecular turnover. Combine with PET imaging for real-time biodistribution analysis in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.